molecular formula C21H20ClN3O4 B10988861 1-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-(4-nitro-1H-indol-1-yl)ethanone

1-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-(4-nitro-1H-indol-1-yl)ethanone

Cat. No.: B10988861
M. Wt: 413.9 g/mol
InChI Key: CPSNOQSZZACVMY-UHFFFAOYSA-N
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Description

1-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-(4-nitro-1H-indol-1-yl)ethanone is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as an indole ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-(4-nitro-1H-indol-1-yl)ethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and a suitable amine.

    Substitution Reactions: The chlorophenyl group is introduced via a substitution reaction, often using 4-chlorobenzyl chloride and a base.

    Hydroxylation: The hydroxyl group is added through a hydroxylation reaction, which may involve the use of oxidizing agents like hydrogen peroxide.

    Indole Synthesis: The indole ring is synthesized separately, often starting from aniline derivatives and undergoing Fischer indole synthesis.

    Coupling Reaction: The final step involves coupling the piperidine and indole moieties through a condensation reaction, typically using reagents like acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-(4-nitro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-(4-nitro-1H-indol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-(4-nitro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-4-hydroxypiperidine: Lacks the indole moiety.

    2-(4-nitro-1H-indol-1-yl)ethanone: Lacks the piperidine moiety.

    1-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)ethanone: Lacks the nitroindole moiety.

Uniqueness

1-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-(4-nitro-1H-indol-1-yl)ethanone is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs

Properties

Molecular Formula

C21H20ClN3O4

Molecular Weight

413.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(4-nitroindol-1-yl)ethanone

InChI

InChI=1S/C21H20ClN3O4/c22-16-6-4-15(5-7-16)21(27)9-12-23(13-10-21)20(26)14-24-11-8-17-18(24)2-1-3-19(17)25(28)29/h1-8,11,27H,9-10,12-14H2

InChI Key

CPSNOQSZZACVMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=CC4=C3C=CC=C4[N+](=O)[O-]

Origin of Product

United States

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